molecular formula C19H22N2O6S B11516342 2,4-dimethoxy-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide

2,4-dimethoxy-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide

Cat. No.: B11516342
M. Wt: 406.5 g/mol
InChI Key: CICNHOOZLFVIJQ-UHFFFAOYSA-N
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Description

2,4-dimethoxy-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide is a complex organic compound with a unique structure that includes methoxy groups, a morpholine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of methoxy groups, the formation of the morpholine ring, and the attachment of the sulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2,4-dimethoxy-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme activity or protein interactions.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. Detailed studies on its binding affinity, kinetics, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dimethoxy-5-(morpholin-4-ylsulfonyl)benzoic acid
  • 2,4-dimethoxy-5-(morpholin-4-ylsulfonyl)phenyl]acetic acid

Uniqueness

Compared to similar compounds, 2,4-dimethoxy-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

2,4-dimethoxy-5-morpholin-4-ylsulfonyl-N-phenylbenzamide

InChI

InChI=1S/C19H22N2O6S/c1-25-16-13-17(26-2)18(28(23,24)21-8-10-27-11-9-21)12-15(16)19(22)20-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,20,22)

InChI Key

CICNHOOZLFVIJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)S(=O)(=O)N3CCOCC3)OC

Origin of Product

United States

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